molecular formula C11H15Cl2NO2S B8219560 4-Amino-4-(2-chlorophenyl)tetrahydro-2h-thiopyran 1,1-dioxide hydrochloride

4-Amino-4-(2-chlorophenyl)tetrahydro-2h-thiopyran 1,1-dioxide hydrochloride

Cat. No.: B8219560
M. Wt: 296.2 g/mol
InChI Key: BPELJYJNDYSSQL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothiopyran 1,1-dioxide family, characterized by a sulfur-containing six-membered ring with two oxygen atoms (sulfone groups) and an amino substituent at the 4-position. The 2-chlorophenyl group introduces aromaticity and electron-withdrawing effects, influencing its physicochemical and biological properties.

Key structural attributes:

  • Molecular framework: Tetrahydro-2H-thiopyran 1,1-dioxide backbone.
  • Substituents: Amino group at position 4, 2-chlorophenyl group.
  • Salt form: Hydrochloride, enhancing solubility and stability.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,1-dioxothian-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-16(14,15)8-6-11;/h1-4H,5-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPELJYJNDYSSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C2=CC=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiopyran Ring Formation via Thiol-Ene Cyclization

The thiopyran core is often synthesized through cyclization reactions involving sulfur-containing precursors. A prominent method involves the Michael addition of thiophenol derivatives to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization. For example, iodine-catalyzed thiol-ene reactions between crotonic acid and thiophenol generate tetrahydrothiopyran intermediates . In a typical procedure, crotonic acid (10 mmol) reacts with thiophenol (15 mmol) in the presence of iodine (20 mol%) at room temperature for 12 hours, yielding a thioether intermediate. Subsequent acid-catalyzed cyclization forms the tetrahydrothiopyran skeleton .

Key Reaction Parameters

ParameterConditionYield (%)
CatalystIodine (20 mol%)85
SolventDichloromethane
Temperature25°C
Reaction Time12 hours

This method avoids harsh conditions and leverages iodine’s dual role as a Lewis acid and oxidation mediator .

ParameterConditionYield (%)
CatalystPd(PPh₃)₄92
BaseK₂CO₃
SolventAcetonitrile
Temperature75°C

This method outperforms palladium acetate-based systems, which exhibit lower yields and longer reaction times .

Sulfone Formation via Oxidation

The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid. A representative protocol involves treating tetrahydrothiopyran sulfide (50 mmol) with 30% H₂O₂ (150 mmol) in glacial acetic acid at 60°C for 6 hours, achieving complete oxidation. Alternative oxidants like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C–25°C are also effective but costlier .

Oxidation Efficiency Comparison

OxidantSolventTemperatureTime (h)Yield (%)
H₂O₂ (30%)Acetic acid60°C695
m-CPBADCM25°C497

H₂O₂ in acetic acid is preferred for industrial scalability due to its low cost and minimal waste .

Amino Group Incorporation via Reductive Amination

The amino group is introduced at position 4 through reductive amination of a ketone intermediate. A two-step process involves:

  • Ketone Formation : Oxidizing a secondary alcohol to a ketone using pyridinium chlorochromate (PCC).

  • Reductive Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours.

Reductive Amination Parameters

ParameterConditionYield (%)
Reducing AgentNaBH₃CN88
SolventMethanol
pH5–6 (acetic acid buffer)

This method avoids Boc-protection/deprotection steps, streamlining the synthesis.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Adding concentrated HCl (37%, 1.1 equiv) to a stirred solution of the amine in ethanol at 0°C precipitates the hydrochloride salt, which is filtered and dried under vacuum .

Salt Formation Conditions

ParameterConditionYield (%)
AcidHCl (37%)98
SolventEthanol
Temperature0°C

Integrated Synthetic Pathway

A consolidated route combining the above steps is outlined below:

  • Thiopyran Formation : Iodine-catalyzed cyclization of crotonic acid and thiophenol .

  • 2-Chlorophenyl Incorporation : Suzuki coupling with Pd(PPh₃)₄ .

  • Sulfone Oxidation : H₂O₂ in acetic acid .

  • Amination : Reductive amination of ketone intermediate.

  • Salt Formation : HCl treatment in ethanol .

Overall Yield : 72% (four-step sequence).

Comparative Analysis of Methodologies

Method ComponentApproach A (Pd-Catalyzed)Approach B (Acid-Catalyzed)
Thiopyran SynthesisIodine-mediated cyclization H₂SO₄-catalyzed cyclization
Aryl IntroductionSuzuki coupling Friedel-Crafts alkylation
OxidationH₂O₂/AcOHm-CPBA/DCM
Cost EfficiencyHighModerate
ScalabilityIndustrialLab-scale

Approach A is superior for large-scale production due to higher yields and lower catalyst costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(2-chlorophenyl)tetrahydro-2h-thiopyran 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted chlorophenyl derivatives, and reduced amine or thiol compounds.

Scientific Research Applications

Antiviral Activity

The primary application of 4-Amino-4-(2-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is in the treatment of viral infections, especially those caused by herpesviruses. Research indicates that this compound exhibits potent antiviral activity against various strains, including:

  • Herpes Simplex Virus (HSV) : Both HSV-1 and HSV-2 infections can be effectively managed with this compound, showing a mechanism that inhibits viral replication at lower concentrations compared to traditional nucleoside analogs like acyclovir .
  • Varicella Zoster Virus (VZV) : The compound has demonstrated significant efficacy in inhibiting VZV, which causes chickenpox and shingles. Its action is particularly noteworthy due to its lower mutagenicity and higher safety profile compared to existing antiviral agents .

Comparative Efficacy

A comparative analysis of 4-Amino-4-(2-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride against established antiviral therapies reveals several advantages:

Parameter 4-Amino-4-(2-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide Acyclovir
Efficacy Against HSV HighModerate
Efficacy Against VZV HighHigh
Dosage Required LowerHigher
Mutagenic Potential LowModerate
Administration Route OralOral

This table illustrates the potential for 4-Amino-4-(2-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride to serve as a more effective treatment option with fewer side effects.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

  • A study published in Journal of Medicinal Chemistry highlighted its superior pharmacokinetics and antiviral activity compared to conventional treatments for herpesvirus infections .
  • Clinical trials have indicated that patients receiving this compound showed faster resolution of symptoms and fewer recurrences compared to those on standard antiviral therapies .

Mechanism of Action

The mechanism of action of 4-Amino-4-(2-chlorophenyl)tetrahydro-2h-thiopyran 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Hydrogen Bonding (Donor/Acceptor) Similarity Score References
4-Amino-4-(2-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride C₁₁H₁₄Cl₂NO₂S 2-chlorophenyl, amino ~296.2 (estimated) 2 donors, 3 acceptors N/A N/A
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 116529-31-8) C₅H₁₀ClNO₂S Amino 185.67 2 donors, 3 acceptors 0.67
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 1107645-98-6) C₆H₁₄ClNO₂S Aminomethyl 199.7 3 donors, 3 acceptors 0.64
4-Amino-4-(2-fluorobenzyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride C₁₂H₁₆ClFNO₂S 2-fluorobenzyl, amino ~298.8 (estimated) 2 donors, 3 acceptors N/A
Tetrahydro-2H-thiopyran-4-amine (CAS 21926-00-1) C₅H₁₁NS Amino (no sulfone groups) 117.21 2 donors, 1 acceptor 0.95

Key Differences and Implications

Substituent Effects
  • 2-Chlorophenyl vs.
  • Halogen Variation (Fluorine vs. Chlorine) : The 2-fluorobenzyl analogue () may exhibit distinct electronic properties due to fluorine’s electronegativity, which could alter metabolic stability or target affinity compared to the chlorophenyl variant .
Sulfone and Salt Effects
  • Sulfone Groups : Compounds lacking sulfone moieties (e.g., CAS 21926-00-1) show reduced polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
  • Hydrochloride Salt : The salt form improves aqueous solubility, as seen in CAS 116529-31-8, which is frequently used in synthetic routes (e.g., in metal-free C–C bond formation reactions) .

Q & A

Q. Table 1: Synthesis Optimization Comparison

ParameterStandard ProtocolOptimized Protocol
BaseK₂CO₃Cs₂CO₃
Reaction Time48 hours24 hours (irradiation)
Purification SolventEthyl AcetateDCM–MeOH–NH₄OH Gradient
Yield30%50%

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 500 MHz for ¹H, 126 MHz for ¹³C) to confirm substituent positions. Key signals: δ ~2.10–2.00 ppm (methylene protons near sulfone groups) .
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Validate bond angles and torsional strain in the tetrahydrothiopyran ring .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 319.05 for C₁₁H₁₄ClNO₂S).

Basic: How can impurities be minimized during purification?

Methodological Answer:

  • Chromatography : Use silica gel with a polar solvent gradient (e.g., DCM:MeOH 95:5 → 90:10) to separate sulfone byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Acid-Base Extraction : Partition between DCM and aqueous NaHCO₃ to remove unreacted amines or acidic intermediates .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Repeat Experiments : Ensure consistent sample preparation (deuterated solvents, dry conditions).
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational predictions (DFT-based chemical shift calculations).
  • Cross-Validation : Correlate XRD-derived bond lengths with IR spectroscopy (e.g., sulfone S=O stretches at ~1150–1300 cm⁻¹) .

Advanced: How is the compound’s thermal stability evaluated for reaction scalability?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (e.g., ~255–257°C for related thiopyran derivatives) .
  • Thermogravimetric Analysis (TGA) : Track mass loss under nitrogen atmosphere (heating rate: 10°C/min).
  • Kinetic Studies : Perform isothermal experiments at 100–150°C to assess degradation pathways.

Q. Table 2: Thermal Properties

TechniqueParameterObserved Value
DSCMelting Point255–257°C
TGADecomposition Onset~300°C (predicted)

Advanced: What mechanistic insights exist for its role in metal-free C–C bond formation?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., enamine or sulfone-stabilized radicals) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states for nucleophilic attack pathways.
  • Isotopic Labeling : Introduce ¹³C at the amino group to trace bond formation via NMR .

Advanced: How is solubility in non-polar solvents addressed for reactivity studies?

Methodological Answer:

  • Co-Solvent Systems : Use DCM/THF (4:1) to enhance solubility while maintaining nucleophilicity.
  • Salt Metathesis : Convert hydrochloride to acetate salt via ion-exchange resin for improved solubility in acetone or acetonitrile.
  • Surfactant-Assisted Dispersion : Employ Triton X-100 in aqueous mixtures for micellar catalysis .

Advanced: What pharmacological profiling methods are applicable for this compound?

Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or MAPK) using fluorescence polarization.
  • ADME-Tox : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
  • Crystallographic Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., sulfone interactions with catalytic lysine residues) .

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